LY-3475070 is a small molecule inhibitor currently under evaluation for its therapeutic potential, particularly as an inhibitor of the enzyme ecto-5'-nucleotidase, also known as CD73. This enzyme plays a critical role in the metabolism of extracellular nucleotides, converting adenosine monophosphate to adenosine, which has significant implications in cancer immunology and inflammation. The inhibition of CD73 is of great interest due to its involvement in immune suppression within the tumor microenvironment, making LY-3475070 a promising candidate for enhancing anti-tumor immunity.
LY-3475070 is classified as a small molecule drug candidate. It is being developed by Eli Lilly and Company and is currently undergoing phase one clinical trials to assess its safety and efficacy in humans. The compound is part of a broader class of CD73 inhibitors that aim to counteract the immunosuppressive effects mediated by adenosine in various cancers .
The synthesis of LY-3475070 involves several key steps typical of small molecule drug development. While specific synthetic pathways are proprietary, general methodologies for synthesizing CD73 inhibitors often include:
The synthesis process emphasizes achieving high yield and purity, critical for subsequent biological evaluations .
The molecular structure of LY-3475070 has not been publicly detailed in available literature, but it is characterized by a unique arrangement that facilitates its interaction with the active site of CD73. Typically, compounds in this class exhibit structural features that allow for effective binding and inhibition of the enzyme's activity.
Key data points often analyzed in molecular structure studies include:
These structural characteristics are crucial for understanding how LY-3475070 interacts with its target .
The primary chemical reaction involving LY-3475070 is its interaction with CD73. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing it from converting adenosine monophosphate into adenosine. This inhibition leads to increased levels of extracellular adenosine monophosphate, which can modulate immune responses.
Research into similar compounds has shown that modifications to the chemical structure can significantly influence the potency and selectivity against CD73, highlighting the importance of structure-activity relationship studies during development .
The mechanism by which LY-3475070 exerts its effects involves several steps:
Data from preclinical studies indicate that compounds like LY-3475070 can enhance anti-tumor immunity when used in combination with other immunotherapeutic agents .
While specific physical properties such as melting point or solubility for LY-3475070 have not been disclosed, general properties expected for small molecule inhibitors include:
These properties are essential for formulating effective dosage forms suitable for clinical use .
LY-3475070 is primarily being investigated for its potential applications in oncology. Its ability to inhibit CD73 may provide therapeutic benefits in several contexts:
The ongoing clinical trials will further elucidate its therapeutic potential and safety profile .
Cluster of Differentiation 73 (CD73), also termed ecto-5'-nucleotidase or NT5E, is a glycosylphosphatidylinositol-anchored cell surface enzyme that catalyzes the dephosphorylation of extracellular adenosine monophosphate to adenosine. Within the tumor microenvironment, this enzymatic activity establishes a potent immunosuppressive axis through adenosine receptor signaling on immune cells [1] [4]. Hypoxia, a hallmark of solid tumors, upregulates Cluster of Differentiation 73 expression via hypoxia-inducible factor 1-alpha, creating a feedforward loop that amplifies adenosine production [4].
Adenosine signaling through A2A and A2B receptors on T lymphocytes induces cyclic adenosine monophosphate accumulation, resulting in:
Table 1: Immune Cell Modulation via Cluster of Differentiation 73-Generated Adenosine
| Immune Cell Type | Receptor Engagement | Functional Consequence |
|---|---|---|
| CD8+ T cells | A2A receptor | Impaired cytotoxicity and cytokine production |
| Natural killer cells | A2A receptor | Reduced maturation and cytotoxic function |
| Macrophages | A2B receptor | Polarization to pro-angiogenic M2 phenotype |
| Dendritic cells | A2A/A2B receptors | Tolerogenic phenotype development |
| Regulatory T cells | A2A receptor | Enhanced immunosuppressive function |
Tumor-derived exosomes expressing Cluster of Differentiation 73 further extend this immunosuppressive effect systemically, while cancer-associated fibroblasts increase adenosine production in response to chemotherapy-induced cell death [4]. Elevated Cluster of Differentiation 73 expression correlates with advanced pathological stage, metastasis, and poor prognosis across multiple malignancies, including lung adenocarcinoma, where it associates with increased infiltration of immunosuppressive immune subsets [3].
Table 2: Correlation of Cluster of Differentiation 73 Expression with Immune Markers in Lung Adenocarcinoma
| Immune Cell Marker | Gene Symbol | Correlation with NT5E Expression |
|---|---|---|
| Regulatory T cells | FOXP3 | Positive (r=0.42, p<0.001) |
| M2 macrophages | CD163 | Positive (r=0.38, p<0.001) |
| Dendritic cells | CD11c | Positive (r=0.31, p<0.001) |
| Cytotoxic T cells | CD8A | Negative (r=-0.26, p<0.001) |
The compelling biological rationale for Cluster of Differentiation 73 inhibition has spurred development of therapeutic agents, with LY3475070 emerging as a potent, selective, orally bioavailable small molecule inhibitor. This compound demonstrates high binding affinity to the enzyme's active site, competitively inhibiting adenosine monophosphate hydrolysis and consequent adenosine production [2]. Preclinical studies reveal that pharmacological inhibition of Cluster of Differentiation 73:
Table 3: Comparative Analysis of Cluster of Differentiation 73 Targeting Modalities
| Therapeutic Approach | Mechanism | Advantages | Representative Agents |
|---|---|---|---|
| Small molecule inhibitors | Competitive enzymatic inhibition | Oral bioavailability, tissue penetration | LY3475070, AB680 |
| Monoclonal antibodies | Enzymatic blockade and internalization | Prolonged half-life, immune effector engagement | Oleclumab, BMS-986179 |
| Adenosine receptor antagonists | Receptor signaling blockade | Target downstream pathway | Ciforadenant (A2A antagonist) |
| Gene therapy | NT5E gene silencing | Potential for durable effect | CRISPR/Cas9 approaches |
LY3475070's oral bioavailability differentiates it from antibody-based Cluster of Differentiation 73 inhibitors and enables flexible dosing regimens suitable for combination therapy [2]. In murine tumor models, Cluster of Differentiation 73 deletion or pharmacological inhibition significantly reduces tumor growth and metastasis while enhancing response to immune checkpoint inhibitors. Notably, adoptive T cell therapy cured all Cluster of Differentiation 73-deficient mice but showed no efficacy in wild-type counterparts, underscoring the critical role of this pathway in resistance to immunotherapy [4].
Translational evidence demonstrates that Cluster of Differentiation 73 inhibition may reverse resistance to conventional therapies. Preclinical models indicate that chemotherapy and radiation trigger adenosine triphosphate release from dying tumor cells, which is subsequently converted to immunosuppressive adenosine via the Cluster of Differentiation 39/Cluster of Differentiation 73 axis. LY3475070 abrogates this resistance mechanism, positioning it as an ideal combination partner for standard anticancer therapies [4]. Clinical validation is underway through the multicenter phase 1 trial (NCT04148937) evaluating LY3475070 as monotherapy and in combination with pembrolizumab across multiple advanced solid malignancies, including non-small cell lung cancer, triple-negative breast cancer, renal cell carcinoma, and melanoma [5] [6]. This trial employs a modular design featuring dose escalation followed by tumor-specific expansion cohorts to comprehensively assess biological and clinical activity.
Gene expression analyses across The Cancer Genome Atlas pan-cancer dataset reveal that NT5E mRNA is significantly upregulated in multiple solid tumors compared to matched normal tissues, with particularly pronounced overexpression in lung adenocarcinoma, gastrointestinal malignancies, and sarcomas [3] [4]. This molecular epidemiology further validates Cluster of Differentiation 73 as a therapeutically relevant target across diverse oncological indications. The selective expression within tumor microenvironments versus normal tissues potentially offers a favorable therapeutic index for targeted agents like LY3475070.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: